

Application Notes and Protocols for Studying Lipid Accumulation with JNJ-DGAT2-A

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For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-DGAT2-A is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in the final step of triglyceride (TG) synthesis.[1][2][3][4][5][6] DGAT2 catalyzes the conversion of diacylglycerol (DAG) and a fatty acyl-CoA to triglyceride.[7] This enzyme is highly expressed in tissues central to lipid metabolism, such as the liver and adipose tissue.[8] Inhibition of DGAT2 is a promising therapeutic strategy for metabolic diseases characterized by excessive lipid accumulation, including non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.[7] JNJ-DGAT2-A serves as a valuable research tool for elucidating the role of DGAT2 in lipid accumulation and cellular metabolism. These application notes provide detailed protocols for utilizing JNJ-DGAT2-A in cell-based assays to study its effects on lipid metabolism.

Mechanism of Action

JNJ-DGAT2-A directly targets and inhibits the enzymatic activity of DGAT2, thereby blocking the final and committed step of triglyceride synthesis.[7] This leads to a reduction in the cellular storage of neutral lipids in the form of lipid droplets. By inhibiting DGAT2, JNJ-DGAT2-A can modulate signaling pathways involved in lipid metabolism, such as the PPAR, AMPK, and PI3K/Akt pathways. Furthermore, DGAT2 inhibition has been shown to suppress the cleavage of Sterol Regulatory Element-Binding Protein 1 (SREBP-1), a master transcriptional regulator of lipogenesis, leading to decreased expression of genes involved in fatty acid synthesis.[9]



Interestingly, in some cellular contexts, inhibition of DGAT2 with compounds like **JNJ-DGAT2-A** can paradoxically lead to an increase in the number and size of lipid droplets, a phenomenon that may have implications for cellular protection against lipotoxicity.[8]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of JNJ-DGAT2-A.

Table 1: In Vitro Inhibitory Activity of JNJ-DGAT2-A

Target	Assay System	IC50 (μM)	Reference
Human DGAT2	Sf9 insect cell membranes	0.14	[1]

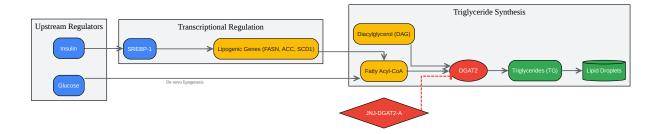
Table 2: Effect of JNJ-DGAT2-A on Triglyceride Synthesis in HepG2 Cells

Triglyceride Species	IC50 (μM)	Reference
TG (52:2)	0.85	[1]
TG (54:3)	0.99	[1]
TG (50:2)	0.66	[1]

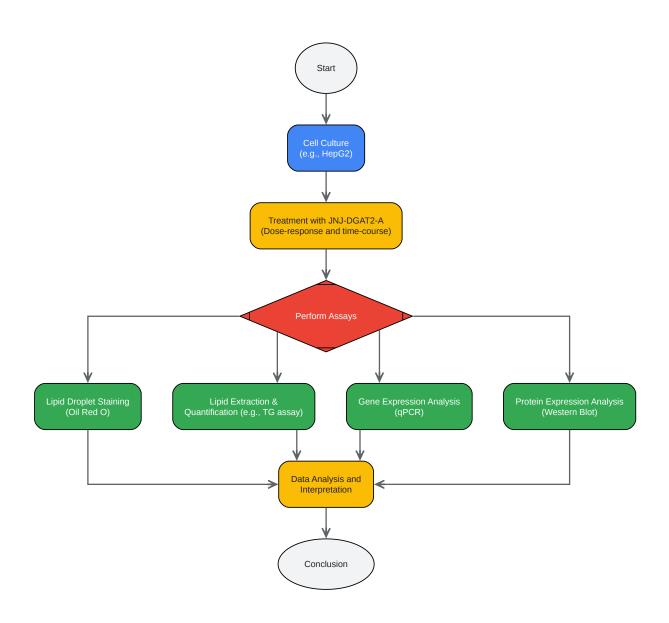
Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the key signaling pathway affected by DGAT2 inhibition and a general experimental workflow for studying the effects of **JNJ-DGAT2-A**.









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